N-(2,4-difluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine
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Overview
Description
N-(2,4-difluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzo[d]thiazole core substituted with a 2,4-difluorophenyl group and a methylthio group, making it a valuable candidate for research in medicinal chemistry and material science.
Mechanism of Action
Mode of Action
The compound interacts with its target, topoisomerase I, through a process known as DNA intercalation . This interaction inhibits the function of topoisomerase I, leading to changes in DNA supercoiling .
Result of Action
The result of the compound’s action is the inhibition of topoisomerase I, leading to disruption of DNA replication and transcription . This can cause cell cycle arrest and apoptosis , particularly in cancer cells . The compound has shown potent cytotoxicity against various human cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine typically involves the reaction of 2-aminobenzothiazole derivatives with appropriate fluorinated aromatic compounds. One efficient method includes the use of 3-methyl-2-(methylthio)benzo[d]thiazol-3-ium salt, hydrazine hydrate, and substituted aldehyde in a one-pot procedure . This method allows for the direct linkage of the components under mild conditions, resulting in the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,4-difluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a quorum sensing inhibitor in bacterial communication.
Medicine: Explored for its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A core structure similar to N-(2,4-difluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine but without the difluorophenyl and methylthio substitutions.
6-Methylthio-2-aminobenzothiazole: Similar structure but lacks the difluorophenyl group.
2,4-Difluorophenylbenzothiazole: Contains the difluorophenyl group but lacks the methylthio substitution.
Uniqueness
This compound is unique due to the combination of its difluorophenyl and methylthio substitutions, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research applications.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2S2/c1-19-9-3-5-12-13(7-9)20-14(18-12)17-11-4-2-8(15)6-10(11)16/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWDIQKWQBPGPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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